4-Methoxy-2-naphthaldehyde
Overview
Description
4-Methoxy-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a methoxy group (-OCH₃) attached to the fourth position and an aldehyde group (-CHO) at the second position of the naphthalene ring
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2-naphthaldehyde is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols in the body, converting them into aldehydes and ketones.
Mode of Action
This compound interacts with its target, ADH, by acting as a substrate for the enzyme . The compound can undergo a reaction with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen atom in the compound acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The interaction of this compound with ADH affects the metabolic pathways involving alcohol degradation. The formation of oximes and hydrazones from the reaction of the compound with hydroxylamine or hydrazine represents a significant alteration in these pathways .
Pharmacokinetics
It’s known that the compound is a non-acidic nonsteroidal anti-inflammatory drug (nsaid) which is rapidly metabolized in the liver to the major active metabolite .
Result of Action
The result of the action of this compound involves the formation of oximes and hydrazones, which are essentially irreversible processes . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photostability can be improved when included in a microemulsion . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other metabolites or enzymes.
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-naphthaldehyde interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for human salivary aldehyde dehydrogenase (hsALDH), an enzyme that catalyzes the irreversible oxidation of a wide spectrum of aliphatic and aromatic aldehydes . The Km values for this substrate were calculated to be 147.7, 5.31, 0.71, and 3.31 μM for benzaldehyde, cinnamaldehyde, 2-naphthaldehyde, and 6-methoxy-2-naphthaldehyde, respectively .
Cellular Effects
It is known that aldehyde dehydrogenases, which interact with this compound, play a crucial role in cell proliferation and protection against oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like aldehyde dehydrogenase. In the case of hsALDH, the enzyme catalyzes the oxidation of this compound to its corresponding acid in an NAD±dependent manner . This reaction is essentially irreversible .
Metabolic Pathways
This compound is involved in the metabolic pathways catalyzed by aldehyde dehydrogenases . These enzymes catalyze the oxidation of aldehydes to their corresponding acids, playing a crucial role in the metabolism of endogenous and exogenous aldehydes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied in the context of the blackened heartwood of Diospyros kaki . The compound was found to be high in concentration at the pith and at the edges of the blackened heartwood .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-naphthol with a suitable oxidizing agent. For instance, the oxidation of 4-methoxy-2-naphthol using reagents like chromium trioxide (CrO₃) in acetic acid can yield this compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of 4-methoxy-2-acetophenone as a starting material. This compound undergoes a chemical reaction in the presence of a catalyst and an organic solvent. The reaction conditions typically include a temperature range of 20-180°C and a reaction time of 0.1-72 hours . This method is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions for nucleophilic substitution can vary, but typically involve the use of strong nucleophiles under basic conditions.
Major Products:
Oxidation: 4-Methoxy-2-naphthoic acid.
Reduction: 4-Methoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It serves as a diagnostic reagent in studies involving aldehyde dehydrogenase enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of bioactive molecules.
Comparison with Similar Compounds
2-Naphthaldehyde: Lacks the methoxy group, leading to different reactivity and applications.
6-Methoxy-2-naphthaldehyde: Similar structure but with the methoxy group at a different position, affecting its chemical properties and uses.
4-Hydroxy-2-naphthaldehyde:
Uniqueness: 4-Methoxy-2-naphthaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-methoxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSXRAUGCVFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468174 | |
Record name | 4-methoxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123239-64-5 | |
Record name | 4-methoxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-2-naphthaldehyde in the context of Diospyros species?
A: this compound, alongside its structural isomer 5-hydroxy-4-methoxy-2-naphthaldehyde, has been identified as a constituent of the heartwood of Diospyros quiloensis []. These compounds belong to a class of methoxynaphthaldehydes, which are relatively rare in nature. Their presence in Diospyros species, particularly in the heartwood, suggests a potential role in the tree's defense mechanisms or wood properties.
Q2: How was this compound synthesized?
A: Researchers successfully synthesized this compound, along with other methoxynaphthoic acids and methoxynaphthaldehydes, using the Stobbe condensation reaction and subsequent cyclization []. This method provides a controlled approach for obtaining this compound and its derivatives for further investigation.
Q3: Are there any insights into the structure of this compound and related compounds from spectroscopic studies?
A: NMR spectroscopy has been instrumental in confirming the structures of this compound and related methoxynaphthoic acids and methoxynaphthaldehydes []. The spectral data, particularly the proton NMR, provides valuable information about the relative positions of the substituents on the naphthalene ring system and helps confirm the influence of steric and electronic effects on their chemical shifts.
Q4: Beyond its natural occurrence, is there any research on potential applications of this compound?
A: While the research primarily focuses on the isolation and structural characterization of this compound, its presence in Diospyros species, known for their medicinal properties, suggests potential avenues for further exploration. For instance, related compounds like plumbagin and diospyrin, also found in Diospyros oocarpa, have shown promising antiprotozoal and anthelmintic activities []. This finding could encourage future research into the biological activities of this compound and its potential use in pharmaceutical or agricultural applications.
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